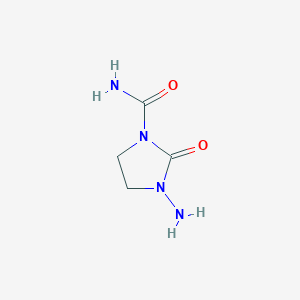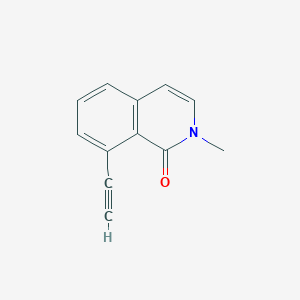
8-Ethynyl-2-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by the presence of an ethynyl group at the 8th position and a methyl group at the 2nd position on the isoquinoline ring, along with a ketone functional group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where an 8-bromo-2-methylisoquinolin-1(2H)-one is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
8-Ethynyl-2-methylisoquinolin-1(2H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethynyl-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, leading to the modulation of enzyme activities or receptor functions. The compound’s effects are mediated through its binding to specific proteins or nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylisoquinolin-1(2H)-one: Lacks the ethynyl group at the 8th position.
8-Ethynylisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.
8-Ethynyl-2-methylquinolin-1(2H)-one: Contains a quinoline ring instead of an isoquinoline ring.
Uniqueness
8-Ethynyl-2-methylisoquinolin-1(2H)-one is unique due to the presence of both the ethynyl and methyl groups on the isoquinoline ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
8-ethynyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-3-9-5-4-6-10-7-8-13(2)12(14)11(9)10/h1,4-8H,2H3 |
InChI Key |
OEAQBKSHVOIART-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


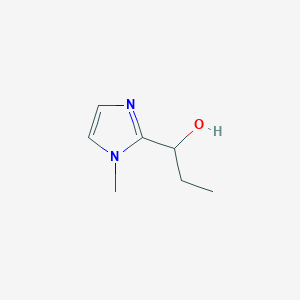


![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
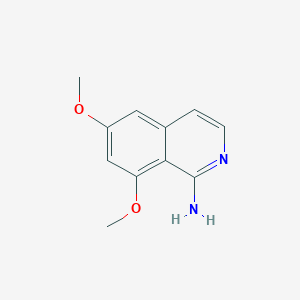
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)
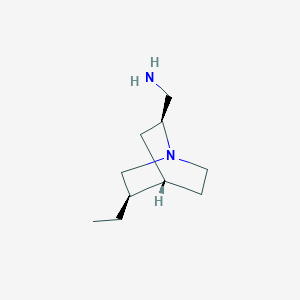
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
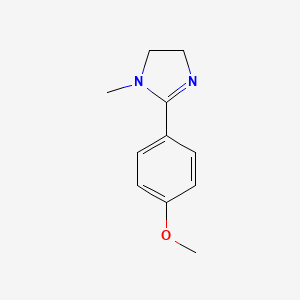
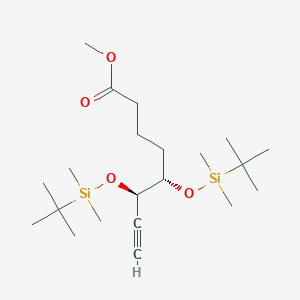
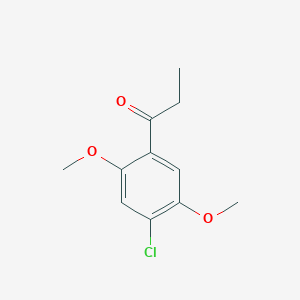
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
